molecular formula C21H32O6 B1247611 (3R,5R,7Z,9S,12E,14S)-14-ethyl-5-hydroxy-5-(hydroxymethyl)-7-methoxy-3,9,13-trimethyl-11-methylidene-1-oxacyclotetradeca-7,12-diene-2,4-dione

(3R,5R,7Z,9S,12E,14S)-14-ethyl-5-hydroxy-5-(hydroxymethyl)-7-methoxy-3,9,13-trimethyl-11-methylidene-1-oxacyclotetradeca-7,12-diene-2,4-dione

Cat. No. B1247611
M. Wt: 380.5 g/mol
InChI Key: WOFFENQLRMDHKE-VHWRYTFUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R,5R,7Z,9S,12E,14S)-14-ethyl-5-hydroxy-5-(hydroxymethyl)-7-methoxy-3,9,13-trimethyl-11-methylidene-1-oxacyclotetradeca-7,12-diene-2,4-dione is a natural product found in Micromonospora and Streptomyces galbus with data available.

Scientific Research Applications

Structural Analysis and Conformation

Research on similar compounds indicates a focus on structural analysis and conformational studies. For instance, studies on benz[1,2]oxaphosphinane derivatives reveal insights into ring conformation and hydrogen bonding patterns, which are crucial in understanding the chemical behavior and potential applications of such compounds (Małecka & Budzisz, 2001). Similarly, investigations into the structures of compounds like 2-[[tris(hydroxymethyl)methyl]aminomethylene]cyclohexa-3,5-dien-1(2H)-one and its derivatives provide valuable information about the tautomeric forms and hydrogen bonding, which are essential for predicting reactivity and potential applications (Odabaşoǧlu et al., 2003).

Synthetic Methodologies and Derivative Formation

Research also focuses on synthetic methodologies and the formation of novel derivatives, which is pivotal for expanding the applications of such compounds. For instance, studies on the synthetic pathways towards compounds like pinguisanes offer insights into the construction of complex structures and the challenges encountered in their synthesis (Baker et al., 1988). Exploring the synthesis and reactions of compounds like 3-trimethylsiloxy-1-(furan-3-yl)butadiene sheds light on the reactivity and potential for creating novel compounds with diverse applications (Mironov et al., 2016).

Chemical Behavior and Reactions

Understanding the chemical behavior and reactions of these compounds is crucial for their practical applications. For instance, the study of methyl rearrangement in methoxy-triazines provides insights into reaction mechanisms and potential pathways for chemical synthesis and modifications, which are critical for developing new materials or pharmaceuticals (Handelsman-Benory et al., 2000).

Potential Biological Applications

While research is not directly linked to the specific compound mentioned, similar compounds have shown potential in various biological applications. For instance, the isolation and structural elucidation of terpenoids and tocopherol-related compounds from natural sources like Ricinus communis hint at possible applications in the pharmaceutical and nutraceutical industries (Tan et al., 2009).

properties

Molecular Formula

C21H32O6

Molecular Weight

380.5 g/mol

IUPAC Name

(3R,5R,7Z,9S,12E,14S)-14-ethyl-5-hydroxy-5-(hydroxymethyl)-7-methoxy-3,9,13-trimethyl-11-methylidene-1-oxacyclotetradeca-7,12-diene-2,4-dione

InChI

InChI=1S/C21H32O6/c1-7-18-15(4)9-13(2)8-14(3)10-17(26-6)11-21(25,12-22)19(23)16(5)20(24)27-18/h9-10,14,16,18,22,25H,2,7-8,11-12H2,1,3-6H3/b15-9+,17-10-/t14-,16+,18-,21+/m0/s1

InChI Key

WOFFENQLRMDHKE-VHWRYTFUSA-N

Isomeric SMILES

CC[C@H]1/C(=C/C(=C)C[C@@H](/C=C(/C[C@](C(=O)[C@H](C(=O)O1)C)(CO)O)\OC)C)/C

Canonical SMILES

CCC1C(=CC(=C)CC(C=C(CC(C(=O)C(C(=O)O1)C)(CO)O)OC)C)C

synonyms

galbonolide
galbonolide A
rustmicin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R,5R,7Z,9S,12E,14S)-14-ethyl-5-hydroxy-5-(hydroxymethyl)-7-methoxy-3,9,13-trimethyl-11-methylidene-1-oxacyclotetradeca-7,12-diene-2,4-dione
Reactant of Route 2
(3R,5R,7Z,9S,12E,14S)-14-ethyl-5-hydroxy-5-(hydroxymethyl)-7-methoxy-3,9,13-trimethyl-11-methylidene-1-oxacyclotetradeca-7,12-diene-2,4-dione
Reactant of Route 3
(3R,5R,7Z,9S,12E,14S)-14-ethyl-5-hydroxy-5-(hydroxymethyl)-7-methoxy-3,9,13-trimethyl-11-methylidene-1-oxacyclotetradeca-7,12-diene-2,4-dione
Reactant of Route 4
(3R,5R,7Z,9S,12E,14S)-14-ethyl-5-hydroxy-5-(hydroxymethyl)-7-methoxy-3,9,13-trimethyl-11-methylidene-1-oxacyclotetradeca-7,12-diene-2,4-dione
Reactant of Route 5
(3R,5R,7Z,9S,12E,14S)-14-ethyl-5-hydroxy-5-(hydroxymethyl)-7-methoxy-3,9,13-trimethyl-11-methylidene-1-oxacyclotetradeca-7,12-diene-2,4-dione
Reactant of Route 6
(3R,5R,7Z,9S,12E,14S)-14-ethyl-5-hydroxy-5-(hydroxymethyl)-7-methoxy-3,9,13-trimethyl-11-methylidene-1-oxacyclotetradeca-7,12-diene-2,4-dione

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